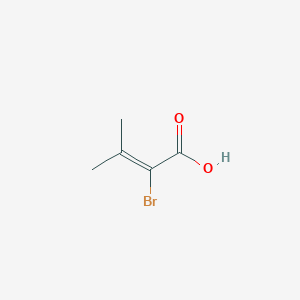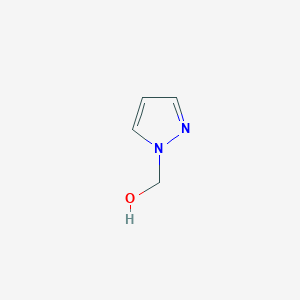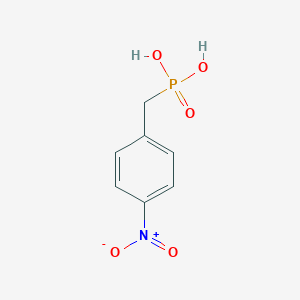
2-(3,4-Dihydroxyphenyl)acetonitrile
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H7NO2 It features a benzene ring substituted with two hydroxyl groups at the 3 and 4 positions and a nitrile group at the 2 position
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxyphenyl)acetonitrile has several applications in scientific research:
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-(3,4-Dihydroxyphenyl)acetonitrile include Penicillin G acylase , Protocatechuate 3,4-dioxygenase alpha chain , Protocatechuate 3,4-dioxygenase beta chain , DNA , and 3,4-dihydroxyphenylacetate 2,3-dioxygenase . These targets play crucial roles in various biochemical pathways and cellular functions.
Mode of Action
It is known to interact with its targets, leading to changes in their function . For instance, it may bind to the active sites of these enzymes, altering their catalytic activities and influencing the biochemical pathways they are involved in.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and its influence on biochemical pathways . These effects can include changes in enzyme activity, alterations in metabolic processes, and potential impacts on disease states.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Análisis Bioquímico
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3,4-Dihydroxyphenyl)acetonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, have not been extensively studied .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile typically involves the reaction of a suitably substituted aromatic halide with sodium cyanide. This method is a common approach for preparing aromatic nitriles. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxyphenyl)acetonitrile undergoes several types of chemical reactions:
Nucleophilic Substitution: The nitrile group can be susceptible to nucleophilic substitution by strong nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Oxidation: The phenolic hydroxyl groups can be oxidized by strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in a polar aprotic solvent.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Various substituted nitriles.
Hydrolysis: 3,4-Dihydroxyphenylacetic acid.
Oxidation: Quinones or other oxidized phenolic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydroxyphenyl)acetonitrile
- 2-(3,4-Dimethoxyphenyl)acetonitrile
- 2-(3,4-Dihydroxyphenyl)ethanol
- 3,4-Dihydroxyphenylacetic acid
Uniqueness
2-(3,4-Dihydroxyphenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSDBYUZFMVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447959 | |
| Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-62-1 | |
| Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)



